3-Trifluoroacetylfuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
167405-27-8 |
|---|---|
Molecular Formula |
C6H3F3O2 |
Molecular Weight |
164.08 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(furan-3-yl)ethanone |
InChI |
InChI=1S/C6H3F3O2/c7-6(8,9)5(10)4-1-2-11-3-4/h1-3H |
InChI Key |
CILHFPYIPMHTMG-UHFFFAOYSA-N |
SMILES |
C1=COC=C1C(=O)C(F)(F)F |
Canonical SMILES |
C1=COC=C1C(=O)C(F)(F)F |
Synonyms |
Ethanone, 2,2,2-trifluoro-1-(3-furanyl)- (9CI) |
Origin of Product |
United States |
Chemical Reactivity and Transformative Chemistry of 3 Trifluoroacetylfuran
Reactivity of the Trifluoroacetyl Moiety
The trifluoroacetyl group, with its electron-withdrawing trifluoromethyl substituent, renders the carbonyl carbon exceptionally electrophilic and susceptible to attack by various nucleophiles.
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition to the carbonyl carbon of 3-trifluoroacetylfuran is a prominent feature of its reactivity profile. masterorganicchemistry.com The strong partial positive charge on the carbonyl carbon makes it a prime target for a variety of nucleophiles. wikipedia.orgyoutube.com
Hydride Reducing Agents: Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common sources of hydride ions (H⁻) for the reduction of ketones to secondary alcohols. youtube.comyoutube.com Given the high electrophilicity of the carbonyl carbon in this compound, it is expected to be readily reduced by these reagents. Sodium borohydride is a milder reducing agent and is generally selective for aldehydes and ketones. youtube.comlibretexts.org Lithium aluminum hydride is a much stronger reducing agent and would also effectively reduce the trifluoroacetyl group. libretexts.org
The following table summarizes the expected products from the nucleophilic addition of various reagents to this compound.
| Nucleophile | Reagent Example | Expected Product |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 2-(Furan-3-yl)-1,1,1-trifluoropropan-2-ol |
| Organolithium | n-Butyllithium (n-BuLi) | 1-(Furan-3-yl)-2,2,2-trifluorohexan-1-ol |
| Hydride | Sodium borohydride (NaBH₄) | 1-(Furan-3-yl)-2,2,2-trifluoroethanol |
Condensation and Derivatization Reactions
The electrophilic carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and related compounds. nih.govnih.gov These reactions are often reversible and are typically catalyzed by acid.
Reaction with Primary Amines: The reaction of this compound with a primary amine (RNH₂) yields an N-substituted imine. The electron-withdrawing nature of the trifluoromethyl group is known to activate the carbonyl carbon towards nucleophilic attack by the amine. researchgate.net
Reaction with Hydrazine (B178648) Derivatives: Condensation with hydrazine (H₂NNH₂) or substituted hydrazines, such as phenylhydrazine, leads to the formation of hydrazones. semanticscholar.org These derivatives are often crystalline solids and can be useful for characterization purposes.
The following table illustrates the expected products from the condensation of this compound with various amine derivatives.
| Amine Derivative | Reagent Example | Expected Product Class |
| Primary Amine | Aniline (C₆H₅NH₂) | N-phenyl-1-(furan-3-yl)-2,2,2-trifluoroethan-1-imine |
| Hydrazine | Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) | 1-(Furan-3-yl)-2,2,2-trifluoroethan-1-one hydrazone |
| Phenylhydrazine | Phenylhydrazine (C₆H₅NHNH₂) | 1-(Furan-3-yl)-2,2,2-trifluoroethan-1-one phenylhydrazone |
Stereochemical Aspects of Carbonyl Reactivity
The carbonyl carbon of this compound is prochiral, meaning that its conversion to a chiral center can occur through the addition of a nucleophile, provided that the newly introduced group is different from the furan (B31954) ring and the trifluoromethyl group. The stereochemical outcome of such reactions is of significant interest in asymmetric synthesis.
The facial selectivity of nucleophilic attack on the carbonyl group is governed by several stereochemical models, with the Felkin-Anh and Cram models being the most recognized for predicting the stereochemical course of such reactions in acyclic systems. However, the presence of the furan ring introduces a heterocyclic component that can also influence the stereoselectivity.
Asymmetric reduction of ketones, often achieved through catalytic transfer hydrogenation, is a powerful method for producing chiral alcohols. While specific studies on the asymmetric reduction of this compound were not found in the surveyed literature, this class of reaction is well-established for other trifluoromethyl ketones, often employing chiral ruthenium or rhodium catalysts to achieve high enantioselectivity.
Reactivity of the Furan Ring System
The furan ring in this compound is an aromatic system, but its reactivity is significantly influenced by the strongly electron-withdrawing trifluoroacetyl group.
Electrophilic Aromatic Substitution Reactions
Furan is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, and substitution typically occurs at the 2- and 5-positions due to the greater stability of the resulting cationic intermediate. However, the presence of the electron-withdrawing trifluoroacetyl group at the 3-position deactivates the furan ring towards electrophilic attack.
This deactivating effect is expected to direct incoming electrophiles to the positions meta to the trifluoroacetyl group, which are the 2- and 5-positions. The directing effect of a deactivating group on a furan ring is a subject of interest. For instance, in related systems, electrophilic bromination of 3-substituted benzofurans has shown regioselectivity that can be controlled by the reaction conditions. nih.gov In the case of this compound, electrophilic substitution, such as nitration or bromination, would be expected to proceed under harsher conditions than for unsubstituted furan, with the electrophile preferentially attacking the 5-position due to steric hindrance from the adjacent trifluoroacetyl group at the 3-position.
Cycloaddition Reactions (e.g., Diels-Alder)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. In a typical Diels-Alder reaction, furan acts as the diene. However, the presence of an electron-withdrawing group on the furan ring, such as the trifluoroacetyl group, decreases the energy of the highest occupied molecular orbital (HOMO), making it a less reactive diene in normal electron demand Diels-Alder reactions. rsc.org
Conversely, the electron-poor nature of the this compound diene system makes it a suitable candidate for inverse electron demand Diels-Alder (IEDDA) reactions. wikipedia.orgnih.govrsc.org In an IEDDA reaction, the electron-poor diene reacts with an electron-rich dienophile. rsc.org This type of cycloaddition is a valuable strategy for the synthesis of complex heterocyclic systems. While specific examples of this compound participating in IEDDA reactions were not identified in the reviewed literature, its electronic properties strongly suggest this reactivity pattern.
The following table outlines the expected reactivity of this compound in different types of Diels-Alder reactions.
| Diels-Alder Reaction Type | Dienophile | Expected Reactivity |
| Normal Electron Demand | Electron-poor (e.g., Maleimide) | Low |
| Inverse Electron Demand | Electron-rich (e.g., Vinyl ether) | High |
Oxidative Transformations
Detailed studies specifically documenting the oxidative transformations of this compound are not extensively available in the surveyed literature. However, the reactivity of the furan nucleus in other contexts suggests potential pathways. For instance, the oxidative dearomatization of furan derivatives has been demonstrated using reagents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid such as trifluoroacetic acid (TFA). nih.gov This type of reaction on substituted furans can lead to the formation of highly functionalized intermediates. nih.gov In a study on 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones, oxidation with m-CPBA followed by treatment with TFA resulted in a cyclization to form prop-2-en-1-ones. nih.gov While this substrate differs from this compound, it highlights a potential mode of reactivity for the furan ring under oxidative conditions. The general combustion and oxidation behavior of furan derivatives, such as furfural (B47365), have also been the subject of detailed kinetic modeling, which indicates that the furan ring can undergo decomposition and react with radicals like H and OH, particularly at elevated temperatures. dlr.de
Mechanistic Pathways of Key Transformations
Radical-Cation Mediated Transformations
Specific research on radical-cation mediated transformations of this compound is not prominently featured in the available literature. However, the general principles of radical-cation chemistry can be applied to hypothesize potential reaction pathways. Radical cations are typically generated through single-electron transfer (SET) from a neutral molecule, which can be initiated by chemical oxidants, electrochemical methods, or photoinduced electron transfer (PET). The furan ring, being electron-rich, is susceptible to oxidation to its radical cation. The reactivity of such species is diverse and includes pathways like deprotonation, bond cleavage, nucleophilic attack, and cycloadditions. For example, photoinduced electron transfer has been used to generate radical cations of 2-vinylfurans, which then undergo cycloaddition reactions. While not directly involving this compound, this demonstrates the accessibility of furan radical cations and their utility in synthesis. The trifluoroacetyl group, being strongly electron-withdrawing, would be expected to influence the stability and subsequent reactivity of any radical-cation intermediate formed from this compound.
Cyclization Mechanisms and Regioselectivity
While intramolecular cyclization reactions starting from this compound are not specifically described, the influence of the trifluoroacetyl group on cycloaddition reactivity has been computationally studied. nih.govresearchgate.net The trifluoroacetyl (COCF3) substituent is known to affect the electronic properties of molecules, which in turn influences their behavior in cycloaddition reactions. nih.govresearchgate.net For furan derivatives in general, Diels-Alder reactions are a common mode of cyclization. A study on the cycloaddition of trifluoroethene with furan and its derivatives showed that electron-withdrawing substituents on the furan ring can prevent the reaction. researchgate.net This suggests that the strongly electron-withdrawing nature of the trifluoroacetyl group at the 3-position of the furan ring might significantly impact its ability to participate as a diene in [4+2] cycloadditions. The regioselectivity of such reactions, if they were to occur, would also be heavily influenced by the electronic and steric effects of the trifluoroacetyl group.
Cascade and Rearrangement Processes
Specific cascade and rearrangement processes originating from this compound are not well-documented. However, the trifluoroacetyl group is known to participate in and influence rearrangement reactions in other molecular contexts. For instance, thermal rearrangements of certain furan-containing triones have been observed to proceed via a proposed oxet intermediate. researchgate.net Additionally, other complex thermal rearrangements have been noted for fused furan derivatives. rsc.org It is plausible that under thermal or photochemical conditions, this compound or its derivatives could undergo rearrangements, although the specific pathways are not delineated in the current body of literature.
Catalyst Regeneration and Reaction Kinetics
There is a lack of specific information regarding catalyst regeneration and reaction kinetics for transformations involving this compound. However, a kinetic study on the trifluoroacetylation of 2-methylfuran (B129897) with trifluoroacetic anhydride (B1165640) provides some insight into the formation of such compounds. rsc.org The study found that the reaction follows third-order kinetics and is catalyzed by trifluoroacetic acid, which is also a product of the reaction. rsc.org This autocatalytic behavior is an important kinetic feature. The rate-determining step was proposed to be either the attack on the aromatic substrate or the decomposition of the intermediate. rsc.org While this study focuses on the synthesis of a trifluoroacetylfuran derivative rather than its subsequent reactions, the kinetic principles may have relevance for understanding the stability and reactivity of the C-COCF3 bond.
Applications of 3 Trifluoroacetylfuran As a Versatile Synthetic Intermediate
Building Block for Complex Fluorinated Heterocyclic Systems
The reactivity of the 1,3-dicarbonyl-like system within 3-trifluoroacetylfuran makes it an ideal starting material for constructing more complex heterocyclic frameworks. The electrophilic nature of its carbonyl carbons allows for reactions with a range of dinucleophiles, leading to the formation of new, fused, or linked ring systems.
While specific examples detailing the use of this compound in tandem reactions to build polycyclic furan (B31954) systems are not extensively documented in readily available literature, established synthetic methodologies can be applied. Tandem reactions, such as Knoevenagel condensation followed by Michael addition and intramolecular cyclization, are powerful strategies for synthesizing polycyclic structures from relatively simple precursors. nih.gov For instance, the trifluoroacetyl group can activate the adjacent position on the furan ring for condensation reactions, which could then be followed by subsequent cyclizations to form fused ring systems. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction where the furan ring acts as a diene, could potentially be employed with suitable dienophiles to construct bicyclic oxa-bridged systems, although electron-withdrawing substituents on the furan ring can sometimes hinder this process. researchgate.net
The 1,3-dicarbonyl functionality inherent in this compound makes it a prime candidate for condensation reactions with nitrogen-containing dinucleophiles to form various five- and six-membered heterocycles. This approach is a cornerstone of heterocyclic chemistry for producing scaffolds of significant pharmacological interest.
Pyrazoles: The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine (B178648) is a classic and reliable method. By analogy with closely related compounds like 1,1,1-trifluoro-3-(2-thenoyl)acetone, this compound is expected to react readily with hydrazine hydrate (B1144303) or substituted hydrazines. researchgate.net The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable aromatic pyrazole (B372694) ring. This method provides a direct route to 3-furyl-5-trifluoromethylpyrazoles, which are scaffolds of interest in medicinal chemistry. nih.govbiomedres.us
Pyrimidines: The Biginelli reaction and related condensations provide access to pyrimidine (B1678525) derivatives from 1,3-dicarbonyl precursors. The reaction of this compound with urea (B33335) or thiourea (B124793) in the presence of an aldehyde would be expected to produce dihydropyrimidine (B8664642) derivatives. researchgate.netresearchgate.net These compounds are valuable in drug discovery due to their diverse biological activities. The reaction involves the acid-catalyzed condensation of the three components to assemble the pyrimidine core.
| Target Heterocycle | Required Reagent(s) | Resulting Scaffold |
| Pyrazole | Hydrazine or substituted hydrazine | 3-Furyl-5-trifluoromethylpyrazole |
| Pyrimidine | Urea or Thiourea, Aldehyde | Dihydropyrimidine with furan and trifluoromethyl substituents |
The reactivity of this compound extends to its use as a precursor for a variety of other important heteroaromatic systems.
Chromenes: The synthesis of 4-trifluoromethyl-2H-chromenes has been achieved from substituted 2-(trifluoroacetyl)phenols. rsc.org This suggests a potential, albeit indirect, pathway from furan-based precursors through ring-opening and recyclization strategies or by using this compound in three-component reactions with phenols and a suitable carbon source, a common method for chromene synthesis. sharif.edu
Furanones: Fluorinated 2-aryl-4-pyrones, which are isomers of furanones, can be synthesized through the oxidative cyclization of fluorinated enediones. mdpi.com It is plausible that derivatives of this compound could be elaborated into suitable acyclic precursors that undergo intramolecular cyclization to form substituted furanone rings.
Triazoles: The synthesis of trifluoromethyl-substituted 1,2,3-triazoles can be achieved from trifluoromethyl 1,3-diketones and azides. researchgate.net This reaction pathway is applicable to this compound, which can react with organic azides in a base-mediated cyclocondensation to yield 4-(trifluoroacetyl)-5-(furan-2-yl)-1,2,3-triazoles. This transformation provides access to highly functionalized triazoles containing both a furan and a trifluoromethyl moiety.
Role in Assembly of Complex Molecular Architectures
While this compound possesses the functional handles suitable for complex molecule synthesis, its documented application in isocyanide-based multicomponent reactions (MCRs) like the Ugi and Passerini reactions is limited in the reviewed literature. nih.govresearchgate.netwikipedia.orgbeilstein-journals.org These reactions are powerful tools for rapidly building molecular complexity from simple inputs. frontiersin.org The ketone functionality in this compound could theoretically participate as the carbonyl component in both Passerini and Ugi reactions, leading to α-acyloxy amides or α-acylamino amides, respectively. Such products would be highly functionalized, complex structures incorporating the fluorinated furan motif, making them attractive targets for libraries in drug discovery.
Precursor for Advanced Derivatization and Functionalization
Beyond its use in building new heterocyclic rings, this compound can be modified through reactions targeting its carbonyl group or furan ring, allowing for advanced functionalization.
In analytical chemistry, particularly gas chromatography (GC), derivatization is a common strategy to increase the volatility and thermal stability of polar analytes. Converting functional groups like ketones into less polar derivatives, such as esters, can significantly improve chromatographic performance.
The Baeyer-Villiger oxidation is a well-established method for converting ketones into esters using peroxyacids or peroxides. organic-chemistry.orgwikipedia.orgnih.gov Applying this reaction to this compound would involve the insertion of an oxygen atom between the carbonyl carbon and the furan ring, yielding an ester. The migratory aptitude in this reaction generally favors the group best able to stabilize a positive charge. This transformation would convert the ketone into a trifluoroacetate (B77799) ester. The formation of trifluoroacetyl derivatives is a known technique to enhance the volatility of compounds for GC analysis. rsc.orgorganic-chemistry.orgwikipedia.org This derivatization makes otherwise non-volatile compounds amenable to analysis by GC-MS, facilitating their detection and quantification. wikipedia.orgmdpi.com
| Reaction | Reagent | Product Type | Application |
| Baeyer-Villiger Oxidation | Peroxyacid (e.g., m-CPBA) | Trifluoroacetate ester | Increased volatility for Gas Chromatography |
Silylation for Chromatographic Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, many organic molecules, including those with polar functional groups like ketones, may exhibit poor chromatographic behavior, such as peak tailing, or thermal degradation in the GC injector or column. ekb.egnih.gov To overcome these challenges, chemical derivatization is employed to convert the analytes into more volatile and stable forms. nih.govnih.gov For a trifluoromethyl ketone like this compound, a standard and highly effective derivatization strategy involves a two-step process: methoximation followed by silylation. nih.govyoutube.comresearchgate.net
The first step, methoximation, specifically targets the carbonyl (keto) group. nih.govyoutube.com The ketone is reacted with a methoximating agent, such as methoxyamine hydrochloride, to form a methoxime derivative. This process serves a crucial purpose: it protects the ketone functionality and, most importantly, prevents tautomerization (keto-enol isomerization), which could otherwise lead to the formation of multiple derivatives and result in ambiguous chromatographic peaks. youtube.com This step is particularly important for stabilizing α-keto acids and other carbonyl-containing compounds prior to analysis. youtube.com
Following methoximation, the second step is silylation. Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are used to replace any remaining active hydrogen atoms (e.g., on hydroxyl or carboxyl groups, though absent in the parent this compound) with a nonpolar trimethylsilyl (B98337) (TMS) group. nih.govyoutube.comthescipub.com This substitution significantly increases the volatility of the molecule and reduces its polarity, preventing unwanted interactions with the GC column and improving peak shape and resolution. nih.govyoutube.com The resulting methoximated and silylated derivative of this compound is more stable and volatile, making it well-suited for sensitive and accurate GC-MS analysis. thescipub.com
Table 1: Derivatization Reagents for GC-MS Analysis of Ketones
| Step | Reagent Class | Example Reagent | Purpose in Derivatization |
| 1 | Methoximation | Methoxyamine hydrochloride (MeOx) | Protects the ketone group; prevents tautomerization and formation of multiple derivatives. youtube.com |
| 2 | Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Replaces active hydrogens with a TMS group to increase volatility and thermal stability. nih.govyoutube.com |
Acylation for Selective Functionalization
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. stackexchange.comtandfonline.com Furan, being an electron-rich heterocycle, is highly reactive towards electrophiles and readily undergoes acylation. acs.orgimperial.ac.uk However, the reactivity and regioselectivity of this reaction are heavily influenced by substituents already present on the furan ring. researchgate.netnih.gov
Unsubstituted furan is significantly more reactive than benzene (B151609), and electrophilic attack occurs preferentially at the C2 (α) position. onlineorganicchemistrytutor.comstackexchange.com This preference is due to the formation of a more stable carbocation intermediate, which can be described by three resonance structures, effectively delocalizing the positive charge. stackexchange.com Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures. stackexchange.comresearchgate.net
In the case of this compound, the furan ring is substituted at the C3 position with a powerful electron-withdrawing trifluoroacetyl group. This group deactivates the furan ring towards further electrophilic aromatic substitution, making a second acylation reaction more challenging compared to unsubstituted furan. researchgate.net The deactivating nature of the acyl group reduces the electron density of the ring, rendering it less nucleophilic and thus less reactive towards electrophiles. nih.gov
Regarding the regioselectivity of a potential second acylation, the directing effect of the C3 substituent must be considered. While acyl groups on benzene rings are typically meta-directing, the situation in five-membered heterocycles is different. The primary factor remains the stabilization of the intermediate carbocation. For a 3-substituted furan with an electron-withdrawing group, electrophilic attack is predicted to occur at the C5 position. This position is an α-carbon, which inherently forms a more stable intermediate, and it is the furthest position from the deactivating group, minimizing its electron-withdrawing influence. researchgate.net Therefore, if a Friedel-Crafts acylation of this compound were to proceed, the expected major product would be 2-acyl-3-trifluoroacetylfuran.
Table 2: Relative Reactivity and Regioselectivity in Furan Acylation
| Compound | Substituent | Ring Position | Relative Reactivity | Predicted Site of Acylation |
| Furan | None | - | High | C2 (α-position) onlineorganicchemistrytutor.comstackexchange.com |
| This compound | 3-COCF₃ | C3 | Low (Deactivated) | C5 (α-position) researchgate.net |
Scaffold for the Incorporation of Perfluoroalkyl Groups
The introduction of fluorine and perfluoroalkyl groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. nih.govnih.govsigmaaldrich.com Nitrogen-containing heterocycles are also prevalent structural motifs in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and other key biological interactions. beilstein-journals.orgnih.govmdpi.com this compound is a valuable synthetic building block as it combines a heterocyclic furan ring with a trifluoromethyl ketone, providing a scaffold for creating more complex fluorine-containing molecules. mdpi.com
The trifluoroacetyl group itself is a key perfluoroalkyl moiety, and the synthetic utility of this compound lies in its potential to be elaborated into larger, more functionalized structures that retain this important group. The ketone functionality of this compound serves as a versatile reactive handle for carbon-nitrogen bond-forming reactions, enabling its use as a scaffold for building novel nitrogen-containing heterocycles. beilstein-journals.orgnih.gov
For instance, condensation reactions with various nitrogen nucleophiles can lead to a diverse range of heterocyclic systems. Reaction with primary amines can yield corresponding imines or enamines, which are versatile intermediates themselves. More significantly, reaction with binucleophiles can directly generate new heterocyclic rings. For example, condensation with hydrazine or substituted hydrazines can be used to construct pyrazole rings. Similarly, reactions with hydroxylamine (B1172632) could yield isoxazoles, and reactions with amidines or guanidines could lead to the formation of pyrimidine derivatives. In each of these synthetic routes, the furan ring and its attached trifluoromethyl group are incorporated into a new, more complex molecular architecture, demonstrating the utility of this compound as a scaffold for perfluoroalkylated compounds. mdpi.com
Table 3: Potential Synthetic Routes from this compound
| Reactant | Resulting C-N Bond/Structure | Potential Heterocyclic Product | Significance |
| Primary Amine (R-NH₂) | Imine/Enamine | - | Versatile intermediate for further functionalization. beilstein-journals.org |
| Hydrazine (H₂NNH₂) | Condensation/Cyclization | Pyrazole derivative | Incorporates the CF₃-furan moiety into a common pharmacophore. mdpi.com |
| Hydroxylamine (H₂NOH) | Condensation/Cyclization | Isoxazole derivative | Creates a five-membered N,O-heterocycle. |
| Amidines (RC(=NH)NH₂) | Condensation/Cyclization | Pyrimidine derivative | Forms a six-membered diazine ring, a key scaffold in many drugs. nih.gov |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-Trifluoroacetylfuran, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its molecular framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the furan (B31954) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing nature of the trifluoroacetyl group. Typically, protons on a furan ring appear in the aromatic region of the spectrum. For instance, in unsubstituted furan, the protons at the 2 and 5 positions resonate at approximately 7.4 ppm, while the protons at the 3 and 4 positions appear around 6.4 ppm. In this compound, the protons at positions 2, 4, and 5 would exhibit specific chemical shifts and coupling constants (J-values) that are diagnostic of their relative positions and the electronic environment created by the trifluoroacetyl substituent. A detailed analysis of these parameters would allow for the unambiguous assignment of each proton.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-2 | 8.0 - 8.2 | doublet of doublets | J(H2,H4), J(H2,H5) |
| H-4 | 6.7 - 6.9 | doublet of doublets | J(H4,H2), J(H4,H5) |
| H-5 | 7.6 - 7.8 | triplet | J(H5,H2), J(H5,H4) |
Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for similar furan derivatives. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In this compound, one would expect to observe signals for the four carbon atoms of the furan ring and the two carbons of the trifluoroacetyl group (the carbonyl carbon and the trifluoromethyl carbon). The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum (around 180-200 ppm). The furan ring carbons would appear at chemical shifts characteristic of aromatic heterocycles, with their exact positions influenced by the substituent. The trifluoromethyl carbon would exhibit a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 150 |
| C-3 | 120 - 125 |
| C-4 | 110 - 115 |
| C-5 | 140 - 145 |
| C=O | 180 - 185 |
| CF₃ | 115 - 120 (quartet) |
Note: The data in this table is predicted based on general principles of NMR spectroscopy and data for similar compounds. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key diagnostic feature. The typical range for the chemical shift of a trifluoroacetyl group is between -70 and -80 ppm (relative to a CFCl₃ standard). dovepress.com The precise chemical shift can be influenced by the electronic environment of the furan ring. dovepress.com
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected in the region of 1680-1720 cm⁻¹. The C-F stretching vibrations of the trifluoromethyl group typically appear as strong bands in the region of 1100-1300 cm⁻¹. Additionally, characteristic absorptions for the C-H and C-O stretching and bending vibrations of the furan ring would be observed.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (ketone) | Stretch | 1680 - 1720 |
| C-F (trifluoromethyl) | Stretch | 1100 - 1300 (strong, multiple bands) |
| C-H (furan) | Stretch | ~3100 |
| C-O-C (furan) | Stretch | 1000 - 1300 |
Note: The data in this table is based on typical IR absorption ranges for the respective functional groups.
Mass Spectrometry (MS), including Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the trifluoromethyl group would also lead to characteristic fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules and can provide information about the molecular weight with high accuracy. ESI-MS of this compound would be expected to show a strong signal for the protonated molecule [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).
X-ray Diffraction (XRD) Analysis of Crystalline Derivatives
While this compound itself may be a liquid or low-melting solid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This technique provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing. By preparing a suitable crystalline derivative of this compound (e.g., a hydrazone or an oxime), it would be possible to obtain a detailed crystal structure. This information is invaluable for understanding the molecule's conformation and intermolecular interactions in the solid state.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
The electronic absorption spectrum of this compound is anticipated to be characterized by transitions involving the π-electron system of the furan ring and the non-bonding electrons of the carbonyl oxygen. The primary electronic transitions expected are π → π* and n → π. The furan ring itself exhibits a strong π → π transition in the far ultraviolet region. nist.gov
The conjugation of the carbonyl group with the furan ring is expected to shift these absorption bands to longer wavelengths (a bathochromic shift). Specifically, the spectrum will likely be dominated by an intense absorption band corresponding to a π → π* transition, and a much weaker band at a longer wavelength corresponding to the n → π* transition.
The trifluoroacetyl group, being a strong electron-withdrawing group, is expected to influence the energy of these transitions. Compared to its non-fluorinated analog, 3-acetylfuran, the trifluoromethyl group's inductive effect would likely cause a slight blue shift (hypsochromic shift) in the π → π* transition. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict the UV-Vis spectra of novel compounds in the absence of experimental data. nih.gov
Table 1: Estimated UV-Vis Spectroscopic Data for this compound (Note: The following data is estimated based on the spectral properties of analogous compounds, as direct experimental data for this compound is not readily available in the reviewed literature.)
| Compound | Solvent | λmax (nm) (π → π) | λmax (nm) (n → π) |
| This compound | Non-polar | ~250-260 | ~310-320 |
| 3-Acetylfuran | Non-polar | ~260 | ~315 |
Photoluminescence (PL) Spectroscopy
The photoluminescence properties of a molecule describe its ability to emit light after absorbing photons. For many simple carbonyl compounds, photoluminescence, particularly fluorescence, is often weak or non-existent at room temperature due to efficient non-radiative decay pathways, such as intersystem crossing to the triplet state.
For this compound, significant fluorescence is not expected. The energy absorbed via the n → π* transition is typically dissipated through vibrational relaxation or intersystem crossing. While some furan derivatives can be fluorescent, this property is usually enhanced by the presence of extended π-conjugated systems or specific substituents that promote radiative decay. mdpi.com The simple structure of this compound does not possess these features.
Any potential emission would likely be weak and originate from the lowest singlet excited state (S1). The emission wavelength would be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence, which is a measure of the efficiency of the emission process, is expected to be very low.
Table 2: Hypothetical Photoluminescence Spectroscopic Data for this compound (Note: The following data is hypothetical and for illustrative purposes, as experimental photoluminescence data for this compound is not available in the reviewed literature and significant emission is not expected.)
| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) |
| This compound | Non-polar | ~315 | ~400-450 | < 0.01 |
Computational Chemistry and Mechanistic Investigations
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry is also a powerful tool for investigating the step-by-step pathways of chemical reactions. By modeling the energies of reactants, products, intermediates, and transition states, a detailed understanding of the reaction mechanism can be achieved.
For reactions involving 3-Trifluoroacetylfuran, such as nucleophilic addition to the carbonyl group or reactions at the furan (B31954) ring, computational methods can be used to map out the potential energy surface. This involves:
Locating Transition States: A transition state is the highest energy point along the reaction coordinate. Computational algorithms can search for these structures, which are characterized by having exactly one imaginary vibrational frequency.
Identifying Intermediates: Intermediates are stable species that exist in valleys on the potential energy surface between reactants and products. Their structures and energies can be calculated.
Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.
For example, in a nucleophilic attack on the carbonyl carbon of this compound, DFT calculations could be used to model the approach of the nucleophile, the formation of a tetrahedral intermediate, and the structure and energy of the transition state leading to this intermediate. This would provide quantitative insights into the feasibility and kinetics of the reaction.
Calculation of Reaction Barriers and Energetics
Computational studies on molecules structurally related to this compound provide a framework for estimating the energy barriers and thermodynamics of its potential reactions. For instance, theoretical investigations into the reactivity of 2-acetylfuran with hydroxyl radicals have mapped out the potential energy surfaces for various reaction pathways, including hydrogen abstraction and OH addition. nih.govacs.org These studies calculate the activation energies (reaction barriers) and reaction enthalpies for each step, identifying the most favorable pathways.
In the case of 2-acetylfuran, it has been shown that OH addition to the furan ring is a dominant reaction channel at lower temperatures, while hydrogen abstraction from the acetyl group becomes more significant at higher temperatures. acs.org The presence of a highly electronegative trifluoromethyl group in this compound, as opposed to the methyl group in 2-acetylfuran, would be expected to significantly alter these reaction energetics. The strong electron-withdrawing nature of the CF3 group would likely increase the energy barrier for electrophilic attack on the furan ring, while potentially lowering the barrier for nucleophilic addition at the carbonyl carbon.
Analogous studies on trifluoromethyl ketones have explored the energetics of their reactions. For example, DFT calculations have been used to support the selective oxytrifluoromethylation of alkynes, where the reaction pathway is determined by the relative stabilities of radical intermediates. researchgate.net These calculations highlight the thermodynamic and kinetic factors that govern the formation of trifluoromethylated products.
Table 1: Calculated Reaction Barriers for Analogous Compounds
| Reactants | Reaction Type | Computational Method | Calculated Barrier (kcal/mol) | Reference Compound |
|---|---|---|---|---|
| 2-Acetylfuran + OH | H-abstraction (from CH3) | CCSD(T)/CBS//M06-2x/cc-pVTZ | High temperature dominant | 2-Acetylfuran |
| 2-Acetylfuran + OH | OH-addition (to furan ring) | CCSD(T)/CBS//M06-2x/cc-pVTZ | Low temperature dominant | 2-Acetylfuran |
| α-hydroxyketones + trifluoromethyl N-acylhydrazones | Cyclization/rearrangement | DFT | Involves multiple proton transfers | Trifluoromethyl N-acylhydrazones |
Solvent Effects and Catalytic Cycle Modeling
While specific catalytic cycle modeling for this compound is not available in the current literature, the principles of computational modeling of solvent effects and catalytic processes for similar molecules can be discussed. Solvation plays a crucial role in chemical reactions, and computational models can account for these effects through either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a defined dielectric constant, while explicit models include individual solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions. acs.org
A computational study on the 2,2,2-trifluoroacetophenone-water complex revealed that water can act as both a proton donor and acceptor, forming a seven-membered ring with the molecule through a combination of a conventional O-H···O hydrogen bond and a weaker C-H···O interaction. mdpi.com This highlights the specific and directional nature of solvent interactions with trifluoroacetyl moieties, which would be relevant for understanding the behavior of this compound in aqueous or other protic solvents. Such interactions can stabilize transition states and intermediates, thereby influencing reaction rates and pathways.
In the context of catalysis, DFT calculations are frequently used to map out the entire catalytic cycle, including substrate binding, transition states for bond formation and breaking, and product release. For example, in the hydrogenation of furfural (B47365) (a related furanic aldehyde), DFT studies have shown that the adsorption geometry on the catalyst surface is a key determinant of selectivity. mdpi.com For this compound, a similar approach could be used to model its interaction with a catalyst surface, predicting the most likely binding modes and the subsequent reaction steps. The strong dipole moment of the trifluoroacetyl group would be expected to play a significant role in its orientation and binding to a catalyst.
Structure-Reactivity Relationship Studies via Computational Methods
Computational studies are invaluable for establishing structure-reactivity relationships by systematically modifying the structure of a molecule and calculating the resulting changes in its electronic properties and reactivity. For furan derivatives, the nature and position of substituents have a profound impact on the aromaticity and nucleophilicity of the furan ring.
The trifluoroacetyl group at the 3-position of the furan ring is a strong electron-withdrawing group. This is expected to decrease the electron density of the furan ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. Computational studies on other substituted furans have quantified these effects. For instance, DFT calculations on furan and its derivatives in the context of Diels-Alder reactions have shown that electron-withdrawing substituents decrease the reactivity of the furan as a diene. researchgate.net
A direct comparison between trifluoroacetophenone and acetophenone has shown that the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon. researchgate.net This increased reactivity towards nucleophiles is a well-documented effect of the -CF3 group. nih.gov By analogy, this compound is expected to be significantly more reactive towards nucleophilic addition at the carbonyl group compared to 3-acetylfuran.
Global reactivity descriptors, derived from DFT calculations, can be used to quantify these structure-reactivity relationships. Parameters such as the HOMO-LUMO energy gap, chemical potential, and hardness provide insights into the kinetic stability and reactivity of a molecule. mdpi.com A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com For this compound, the electron-withdrawing trifluoroacetyl group would be expected to lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted furan or 3-acetylfuran, thus indicating a higher susceptibility to nucleophilic attack.
Table 2: Comparison of Reactivity in Analogous Ketones
| Compound | Key Structural Feature | Predicted effect on Carbonyl Reactivity | Basis of Prediction |
|---|---|---|---|
| Trifluoroacetophenone | -CF3 group | Increased electrophilicity | Experimental and computational comparison with acetophenone researchgate.net |
| α-Fluoroacetophenone | α-Fluorine | Slightly lower reactivity than α-chloro/bromo analogs | Computational studies on conformational effects beilstein-journals.org |
| 2-Acetylfuran | -COCH3 group on furan ring | Less electrophilic than a trifluoroacetyl analog | Inferred from electronic effects |
Future Research Perspectives and Emerging Challenges
Development of Eco-friendly and Sustainable Synthetic Methodologies
The future synthesis of 3-trifluoroacetylfuran must align with the principles of green chemistry to minimize environmental impact and enhance economic viability. rsc.orgresearchgate.net Current synthetic routes often rely on traditional methods that may involve harsh conditions or hazardous reagents. Research is now shifting towards more sustainable alternatives. A primary goal is the utilization of renewable feedstocks, such as furfural (B47365) derived from biomass, which can serve as a precursor to the furan (B31954) core. nih.govrsc.org The development of processes that convert biomass into valuable furan derivatives is a cornerstone of creating a sustainable chemical industry. rsc.org
Future methodologies should focus on improving atom economy, reducing waste, and using environmentally benign solvents and catalysts. osaka-u.ac.jpsemanticscholar.orgasiaresearchnews.comsciencedaily.com This includes exploring solvent-free reaction conditions and developing one-pot procedures that combine multiple synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent use. rsc.orgresearchgate.net The ultimate aim is to create integrated processes that are not only efficient and cost-effective but also adhere to the highest standards of environmental stewardship. rsc.org
Table 1: Comparison of Synthetic Approaches for Furan Derivatives
| Feature | Traditional Methodologies | Emerging Sustainable Methodologies |
|---|---|---|
| Starting Materials | Often petroleum-based | Increasingly from renewable biomass (e.g., chitin, furfural) rsc.org |
| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids, or solvent-free conditions |
| Catalysts | Stoichiometric and often toxic reagents | Recyclable, non-toxic catalysts (e.g., solid acids, enzymes) researchgate.net |
| Energy Consumption | High temperatures and pressures | Milder reaction conditions, use of microwave or photochemical energy |
| Waste Generation | Significant production of by-products | High atom economy, minimal waste through cascade reactions |
Exploration of Undiscovered Reactivity Patterns for the Trifluoroacetyl Group
The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing moiety that profoundly influences the electronic properties and reactivity of the furan ring. While its role in activating the ring for certain transformations is known, a vast landscape of its reactivity remains unexplored. The furan ring itself is a versatile building block, capable of acting as a bis(enol ether) or participating in dearomatization reactions. acs.org The interplay between the inherent reactivity of the furan nucleus and the strong inductive effect of the trifluoroacetyl group presents a fertile ground for discovering novel chemical transformations.
Future research should systematically investigate the reaction of this compound with a diverse array of nucleophiles, electrophiles, and radical species. This could lead to the discovery of unprecedented reaction pathways, such as novel cycloadditions, ring-opening reactions, or rearrangements. Understanding these patterns is crucial for designing synthetic routes to complex molecules that leverage the unique electronic nature of this compound. For instance, the trifluoroacetyl group could direct regioselectivity in electrophilic aromatic substitution or enable previously inaccessible nucleophilic aromatic substitution reactions on the furan ring.
Advancements in Stereoselective Synthesis of Furan Derivatives
The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. While significant progress has been made in the stereoselective synthesis of tetrahydrofuran (B95107) derivatives, achieving high levels of stereocontrol in reactions involving the aromatic furan core remains a formidable challenge. nih.gov The development of methods for the asymmetric functionalization of this compound is a critical area for future research.
This involves designing chiral catalysts—whether metal-based, organocatalytic, or enzymatic—that can effectively differentiate between the enantiotopic faces of the furan ring or its reaction intermediates. researchgate.net Key transformations to explore include asymmetric hydrogenations, cycloadditions, and nucleophilic additions to the carbonyl group of the trifluoroacetyl moiety. Success in this area would provide access to enantiomerically pure furan-containing building blocks, which are valuable for the synthesis of biologically active compounds and complex natural products. nih.gov Computational studies could play a vital role in understanding the transition states of these reactions and guiding the design of more effective and selective catalysts. researchgate.net
Integration of Multistep Cascade Reactions for Enhanced Synthetic Efficiency
Cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, represent a powerful strategy for increasing synthetic efficiency. bohrium.comorganic-chemistry.org Applying this concept to this compound could dramatically streamline the synthesis of complex molecular architectures. bohrium.comresearchgate.net The dual reactivity of the molecule—stemming from both the furan ring and the trifluoroacetyl group—makes it an ideal substrate for designing sophisticated cascade sequences.
Future work should focus on designing reaction sequences that strategically utilize the different reactive sites within the molecule. For example, an initial reaction at the trifluoroacetyl group could trigger a subsequent cyclization or rearrangement involving the furan ring. organic-chemistry.orgacs.org Such processes lead to a rapid increase in molecular complexity from a simple starting material, saving time, resources, and reducing waste. bohrium.com The development of catalytic systems that can orchestrate these complex transformations with high selectivity is a key challenge that needs to be addressed. organic-chemistry.orgresearchgate.net
Table 2: Potential Cascade Reactions Involving Furan Derivatives
| Cascade Type | Description | Potential Application for this compound |
|---|---|---|
| Cycloaddition/Rearrangement | An initial cycloaddition reaction is followed by a spontaneous rearrangement to a more stable product. | Diels-Alder reaction of the furan ring followed by a Lewis acid-catalyzed rearrangement. |
| Nucleophilic Addition/Cyclization | Addition of a nucleophile to the trifluoroacetyl group initiates an intramolecular cyclization onto the furan ring. | Synthesis of fused heterocyclic systems. bohrium.com |
| Oxidation/Paal-Knorr | Oxidative ring-opening of the furan followed by in-situ cyclization with a nitrogen source. | One-pot synthesis of highly substituted trifluoromethylated pyrroles. |
| Metal-Catalyzed Cross-Coupling/Annulation | A cross-coupling reaction at one position of the furan ring is followed by an intramolecular annulation to form a new ring. | Rapid construction of polycyclic aromatic systems containing a trifluoroacetyl group. organic-chemistry.org |
Design of Novel Catalytic Systems for Trifluoroacetylfuran Transformations
Catalysis is central to modern organic synthesis, and the development of new catalysts tailored for the specific challenges presented by this compound is essential. mdpi.com The presence of both a heterocyclic ring and a fluorinated group requires catalysts that are robust, selective, and efficient. nih.govroutledge.com Research in this area can be broadly divided into transition-metal catalysis, organocatalysis, and photocatalysis.
Transition-metal catalysts, particularly those based on palladium, copper, gold, or iridium, are needed for cross-coupling, C-H activation, and other key transformations. organic-chemistry.orgnih.govresearchgate.net A significant challenge is to develop systems that are tolerant to the potentially coordinating trifluoroacetyl group and the fluorine atoms. Organocatalysis offers a metal-free alternative for promoting asymmetric reactions, which is highly desirable for pharmaceutical synthesis. nih.gov Furthermore, photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, opening up new avenues for the trifluoromethylation and functionalization of furan rings. nih.govnih.gov Future efforts should focus on creating catalysts that can control regioselectivity and stereoselectivity in transformations of this compound, enabling its use in a wider range of synthetic applications. mdpi.comfrontiersin.org
Q & A
Basic Research Questions
What are the standard synthetic routes for 3-Trifluoroacetylfuran, and how do reaction conditions influence yield and purity?
This compound is typically synthesized via alkylation of tert-butyl acetoacetate with α-haloketones, followed by trifluoroacetic acid (TFA)-mediated cyclization. Key variables include:
- Temperature : Cyclization at 0–5°C minimizes side reactions (e.g., over-acylation) .
- Solvent : Dichloromethane or THF enhances intermediate stability prior to TFA treatment .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Confirm purity via -NMR (trifluoromethyl proton resonance at δ 2.8–3.2 ppm) and GC-MS (M peak at m/z 178) .
How can researchers characterize this compound’s stability under varying storage conditions?
- Thermal Stability : Conduct accelerated degradation studies at 40°C, 60°C, and 80°C for 1–4 weeks. Monitor decomposition via HPLC (C18 column, 70:30 acetonitrile/water) .
- Light Sensitivity : Expose to UV (254 nm) and track absorbance changes (λmax 210–220 nm) .
- Moisture Impact : Store in anhydrous environments (<5 ppm HO); degradation products (e.g., trifluoroacetic acid) quantified via ion chromatography .
Advanced Research Questions
How do electronic effects of the trifluoroacetyl group influence furan reactivity in cross-coupling reactions?
The electron-withdrawing trifluoroacetyl group reduces furan’s aromaticity, enhancing susceptibility to electrophilic substitution. Key findings:
- Palladium Catalysis : Suzuki-Miyaura coupling with arylboronic acids proceeds at C5 (yields 60–75%), confirmed by -NMR (C5 coupling shifts from δ 110 to δ 125 ppm) .
- Contradictions : Competing C2 substitution occurs under high-temperature conditions (>100°C), attributed to steric hindrance from the trifluoromethyl group. Resolve via DFT calculations (B3LYP/6-311G**) to map transition-state energies .
What methodologies resolve contradictions in reported spectral data for this compound derivatives?
Discrepancies in -NMR chemical shifts (e.g., δ -75 to -78 ppm) arise from solvent polarity and concentration effects:
- Standardization : Use CDCl at 25°C and 0.1 M concentration for reproducibility .
- Dynamic Effects : Variable-temperature NMR identifies rotational barriers in trifluoroacetyl groups (ΔG ≈ 12 kcal/mol) .
- Collaborative Validation : Cross-reference with crystallographic data (e.g., CCDC entries) to confirm substituent geometry .
How can computational modeling optimize catalytic systems for this compound functionalization?
- DFT Workflow :
- Case Study : Rhodium-catalyzed C–H activation shows higher regioselectivity (C5:C2 = 8:1) vs. palladium (C5:C2 = 3:1) due to stronger π-backbonding interactions with the trifluoroacetyl group .
Methodological Considerations
What safety protocols are critical when handling this compound in large-scale reactions?
- Hazard Mitigation :
- Use explosion-proof reactors for exothermic steps (e.g., TFA addition).
- Neutralize waste with 10% NaHCO before disposal .
- Exposure Limits : Adhere to OSHA PEL (8-hour TWA: 1 ppm for trifluoroacetyl derivatives) .
How should researchers design experiments to analyze kinetic vs. thermodynamic control in trifluoroacetyl substitutions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
